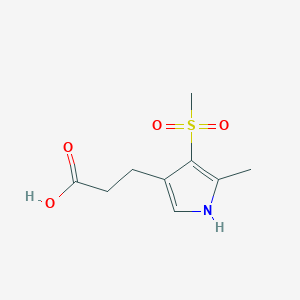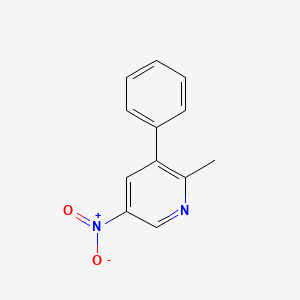
2-methyl-5-nitro-3-phenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-nitro-3-phenylpyridine (2MNP) is a compound that is used in a variety of scientific and industrial applications. It is a colorless crystalline solid that is insoluble in water and is a member of the pyridine family of compounds. 2MNP is used in the synthesis of a variety of organic compounds, as well as for the production of pharmaceuticals, pesticides, and other chemicals. Additionally, 2MNP has been studied for its potential use in medical applications, such as cancer therapy.
Applications De Recherche Scientifique
2-methyl-5-nitro-3-phenylpyridine has been used in a variety of scientific research applications, including the synthesis of other organic compounds and the study of its biochemical and physiological effects. Additionally, this compound has been studied for its potential use in cancer therapy, as it has been shown to possess anti-tumor activity in some animal models. This compound has also been investigated for its potential use as an anti-inflammatory agent.
Mécanisme D'action
The exact mechanism of action of 2-methyl-5-nitro-3-phenylpyridine is currently unknown, however, it is believed to be related to its ability to inhibit the production of certain enzymes involved in tumor growth and inflammation. Additionally, this compound has been shown to interfere with the metabolism of certain proteins and lipids, which may also contribute to its anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to possess anti-tumor activity, reduce inflammation, and inhibit the production of certain enzymes involved in tumor growth and inflammation. Additionally, this compound has been shown to interfere with the metabolism of certain proteins and lipids, which may also contribute to its anti-tumor and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-5-nitro-3-phenylpyridine has several advantages when used in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively easy to synthesize. Additionally, this compound has a wide range of potential applications and can be used in a variety of scientific research experiments.
However, there are also some limitations to using this compound in laboratory experiments. The exact mechanism of action of this compound is not yet known, making it difficult to accurately predict its effects. Additionally, this compound is a relatively unstable compound and can be difficult to store and handle.
Orientations Futures
The potential future directions for 2-methyl-5-nitro-3-phenylpyridine are numerous. Further research is needed to better understand the exact mechanism of action of this compound and its potential uses in medical applications, such as cancer therapy. Additionally, further research is needed to investigate the potential use of this compound in other industrial and scientific applications, such as the production of pharmaceuticals, pesticides, and other chemicals. Finally, further research is needed to investigate the potential side effects of this compound and to develop methods for its safe and effective storage and handling.
Méthodes De Synthèse
2-methyl-5-nitro-3-phenylpyridine is synthesized from the reaction of 2-methyl-5-nitropyridine and phenylmagnesium bromide. This reaction is typically carried out in a solvent such as dimethylformamide (DMF) and at a temperature of around 150°C. The reaction is usually complete in about 4 hours, and the product is isolated by precipitation with ethyl acetate. The product is then purified by recrystallization from a mixture of ethanol and water.
Propriétés
IUPAC Name |
2-methyl-5-nitro-3-phenylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-9-12(10-5-3-2-4-6-10)7-11(8-13-9)14(15)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZXUDZAWMCDQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl}ethan-1-ol](/img/structure/B6615428.png)
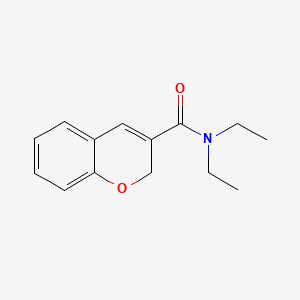
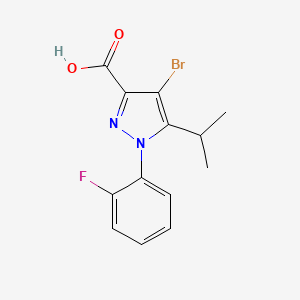
![3-(4-methylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6615456.png)
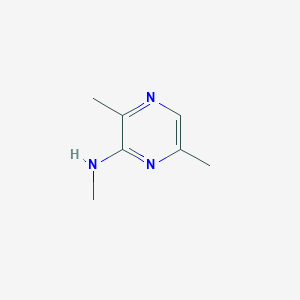
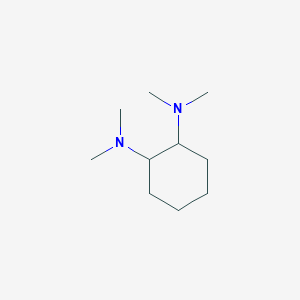
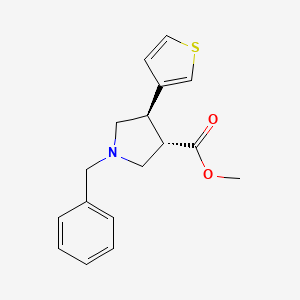



![6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6615503.png)

